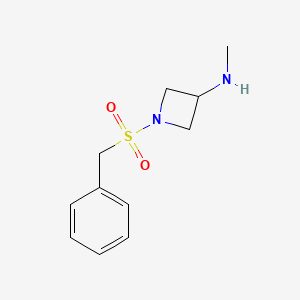

![molecular formula C16H20N4O B6449362 N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549037-08-1](/img/structure/B6449362.png)

N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide” belongs to the class of imidazo[1,2-b]pyridazines . These compounds are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used as IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazines is characterized by a pyridazine ring fused with an imidazole ring . The pyridazine ring is known for its unique physicochemical properties, including weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .科学研究应用

Drug Discovery and Development

The pyridazine ring in N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide exhibits several advantageous features:

Notably, the FDA-approved drugs relugolix (a gonadotropin-releasing hormone receptor antagonist) and deucravacitinib (an allosteric tyrosine kinase 2 inhibitor) incorporate a pyridazine ring . However, despite its potential, this heterocycle remains underrepresented in marketed drugs.

HIV-1 Reverse Transcriptase Inhibition

Certain substituted imidazo[1,2-a]pyridines, structurally related to our compound, act as weak allosteric inhibitors of HIV-1 reverse transcriptase. These compounds could hold promise for antiviral drug development .

Green Synthesis via Groebke Reaction

Researchers have explored catalyst-free synthesis of imidazo[1,2-a]pyridines using the Groebke reaction. This eco-friendly approach replaces traditional organic solvents with water or ionic liquids, minimizing environmental impact .

未来方向

The imidazo[1,2-b]pyridazine scaffold has potential in drug discovery due to its unique physicochemical properties and biological activity . Future research could focus on exploring the biological activity of various imidazo[1,2-b]pyridazine derivatives, including “N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide”, and developing efficient synthesis routes for these compounds .

属性

IUPAC Name |

N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c21-16(17-12-4-2-1-3-5-12)13-8-9-15-18-14(11-6-7-11)10-20(15)19-13/h8-12H,1-7H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPWXULEGODIJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperazin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449293.png)

![2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole](/img/structure/B6449297.png)

![2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole](/img/structure/B6449316.png)

![5-fluoro-2-[4-(1H-imidazole-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449326.png)

![2-[4-(2-ethoxypyridine-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449334.png)

![5-methyl-2-{[2-(oxolane-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B6449350.png)

![1-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-methylpropan-1-one](/img/structure/B6449356.png)

![5-fluoro-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449374.png)

![6-cyclopropyl-5-fluoro-2-[4-(2-methoxypyridine-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449380.png)

![6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449383.png)

![2-[4-(5-bromopyridine-3-carbonyl)piperazin-1-yl]-6-cyclopropyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6449384.png)

![3-(piperidin-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine](/img/structure/B6449393.png)

![6-cyclopropyl-5-fluoro-2-{4-[2-(pyridin-4-ylsulfanyl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449394.png)